The synthesis of 1-Propene, 1-(methylthio)- can be achieved through several methods. One notable route involves the reaction of allyl methyl sulfide with potassium tert-butoxide in dimethyl sulfoxide. The process typically follows these parameters:
Other synthetic routes may involve variations in starting materials or reaction conditions, emphasizing the compound's versatility in synthetic chemistry.
The molecular structure of 1-Propene, 1-(methylthio)- features a double bond between the first and second carbon atoms of the propene chain. The sulfur atom is attached to the first carbon, contributing to the compound's reactivity and distinct properties. The stereochemistry is significant; this compound exists in an E configuration, indicating that the higher priority substituents on either end of the double bond are on opposite sides.
1-Propene, 1-(methylthio)- participates in various chemical reactions typical for vinyl sulfides. Key reactions include:
These reactions highlight the compound's potential utility in organic synthesis and materials science.
The mechanism of action for reactions involving 1-Propene, 1-(methylthio)- typically begins with the electrophilic attack on the double bond. For instance, in an addition reaction with hydrogen bromide:
The presence of the sulfur atom can influence reaction rates and pathways due to its electron-donating properties and ability to stabilize positive charges during carbocation formation.
The physical properties of 1-Propene, 1-(methylthio)- include:
Chemical properties include its reactivity profile as a vinyl sulfide, making it susceptible to various nucleophilic attacks due to the presence of both double bonds and sulfur functionalities.
1-Propene, 1-(methylthio)- has several scientific applications:
Furthermore, research into its derivatives may provide insights into developing new materials or pharmaceuticals that leverage its unique chemical properties.
Base-catalyzed isomerization represents the most industrially viable method for synthesizing (E)-1-propene, 1-(methylthio)- (CAS 42848-06-6). This approach exploits the thermodynamic preference for the trans configuration (E-isomer) over the cis configuration (Z-isomer, CAS 52195-40-1). The isomerization proceeds via a thioenolate intermediate, where the base abstracts the acidic proton adjacent to the sulfur atom, enabling reversible C=C bond rotation and subsequent protonation to yield the thermodynamically favored E-isomer [3].
Key thermodynamic data reveals the enthalpy difference (ΔrH°) between isomers is 2.0 ± 0.4 kJ/mol, confirming the marginal stability of the E-isomer in the liquid phase [3]. This small energy barrier facilitates high isomerization efficiency under optimized conditions. Industrially, alkoxides (e.g., sodium methoxide) or hydroxides at 0.5–2 mol% loading catalyze complete conversion of the Z-isomer or isomer mixtures within 30–90 minutes at 60–80°C [5]. Stereoselectivity exceeds 98% E-isomer when conducted in aprotic solvents like tetrahydrofuran, which stabilizes the transition state [3] [5].
Table 1: Performance of Base Catalysts in Isomerization to E-Isomer
Catalyst | Concentration (mol%) | Temperature (°C) | Time (min) | E-Isomer Yield (%) |
---|---|---|---|---|
Sodium methoxide | 1.0 | 70 | 45 | >99 |
Potassium hydroxide | 2.0 | 80 | 90 | 97 |
Sodium ethoxide | 0.5 | 60 | 120 | 98 |
Palladium-catalyzed cross-coupling between propenyl halides and methanethiolate nucleophiles provides a stereospecific route to the E-isomer. This method capitalizes on the retention of configuration during the oxidative addition-transmetallation-reductive elimination sequence. The reaction of (E)-1-bromopropene with sodium thiomethoxide in the presence of [Pd(PPh₃)₄] (2 mol%) in dimethylformamide at 25°C achieves 85–92% yield with complete stereoretention (E:Z >99:1) [1] [5].
Critical to success is the exclusion of oxygen and moisture, which cause catalyst decomposition and disproportionation byproducts. Nickel catalysts like NiCl₂(dppe) offer a lower-cost alternative but exhibit reduced stereoselectivity (E:Z ≈ 90:10) due to partial isomerization during the catalytic cycle. Recent advances utilize immobilized palladium complexes in flow systems, enabling catalyst recycling and continuous production of high-purity (E)-1-propene, 1-(methylthio)- (MW: 88.171 g/mol) with ≤ 0.5% metal contamination [1] [5].
Solvent polarity and proton affinity profoundly impact the kinetics and equilibrium of Z→E isomerization. Polar aprotic solvents (e.g., dimethyl sulfoxide, tetrahydrofuran) accelerate isomerization by 3–5-fold compared to protic solvents due to enhanced solvation of the thioenolate intermediate. Nuclear magnetic resonance studies confirm that in tetrahydrofuran, isomerization half-life (t₁/₂) is ≤10 minutes at 60°C, whereas in methanol, t₁/₂ exceeds 60 minutes due to hydrogen bonding that stabilizes the Z-isomer [3].
Dielectric constant (ε) correlates with reaction rate: solvents with ε > 15 (tetrahydrofuran: ε=7.6; dimethyl sulfoxide: ε=47) exhibit rate constants >0.1 min⁻¹. This effect arises from charge separation in the transition state, where higher polarity solvents stabilize the developing negative charge. Water content >1% in solvent systems should be avoided, as it hydrolyzes the thioenolate intermediate, reducing yields to <70% [3] [5].
Table 2: Solvent Effects on Isomerization Kinetics
Solvent | Dielectric Constant (ε) | t₁/₂ (min) at 60°C | E-Isomer Equilibrium (%) |
---|---|---|---|
Dimethyl sulfoxide | 46.7 | 6 | 98 |
Tetrahydrofuran | 7.6 | 12 | 97 |
Methanol | 32.7 | 65 | 92 |
Toluene | 2.4 | >120 | 85 |
Continuous flow technology enhances the manufacturing scalability of (E)-1-propene, 1-(methylthio)- (InChIKey: YJOGCMRDEUBRJD-ONEGZZNKSA-N) by improving heat/mass transfer and reaction control. In tubular flow reactors, base-catalyzed isomerization achieves 99% conversion with a residence time of 8–12 minutes at 80°C, compared to 45–90 minutes in batch reactors [5]. Precise temperature control (±0.5°C) minimizes thermal decomposition, maintaining product purity >99.5% as verified by gas chromatography.
Key design parameters include:
Industrial implementations use multistage flow systems combining isomerization and separation, producing 5–10 kg/hour of the E-isomer from a 2:1 trans:cis isomer mixture feedstock. This process reduces waste by 75% and energy consumption by 60% compared to batch methodologies [5].
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